molecular formula C19H22NO5- B12345721 Spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester

Spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester

Cat. No.: B12345721
M. Wt: 344.4 g/mol
InChI Key: SSYZMMRKSFBCAV-UHFFFAOYSA-M
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Description

Spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester is a spirocyclic compound featuring a benzopyran moiety fused with a piperidine ring. The tert-butyl (1,1-dimethylethyl) ester group at the 1'-position enhances steric bulk and stability, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) disorders, as suggested by spiro-piperidine derivatives' role as glycine transport inhibitors . Its molecular structure is characterized by a rigid spiro junction, which restricts conformational flexibility and may influence binding affinity to biological targets.

Properties

Molecular Formula

C19H22NO5-

Molecular Weight

344.4 g/mol

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[chromene-2,4'-piperidine]-4-carboxylate

InChI

InChI=1S/C19H23NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)24-19/h4-7,12H,8-11H2,1-3H3,(H,21,22)/p-1

InChI Key

SSYZMMRKSFBCAV-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=C(C3=CC=CC=C3O2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Key Steps:

  • Base-Mediated Cyclization :

    • 2'-Hydroxyacetophenone derivatives react with 1-methyl-4-piperidone in methanol using pyrrolidine as a base, yielding N-methyl-spiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one intermediates.
    • Example: 7-Methoxy-N-methyl-4-phenylspiro[2H-1-benzopyran-2,4'-piperidine] is synthesized in 51% yield after refluxing in methanol for 2.5 hours.
  • Grignard Addition :

    • The spiro-keto intermediate undergoes nucleophilic addition with aryl Grignard reagents (e.g., phenylmagnesium bromide) to introduce substituents at the 4-position.
    • Post-addition acid hydrolysis (6 M HCl, reflux) removes protecting groups, yielding the free spirocyclic amine.

Table 1: Representative Yields for Condensation-Based Synthesis

Starting Material Product Yield (%) Conditions
2'-Hydroxy-5-nitroacetophenone 7-Nitro-4-phenylspiro derivative 74 MeOH, pyrrolidine, reflux
2'-Hydroxy-4-chloroacetophenone 7-Chloro-4-(4-fluorophenyl)spiro compound 68 EtOH, KOH, 100°C

Palladium-catalyzed cross-coupling reactions enable the introduction of diverse aryl groups to the spiro scaffold. As reported in patent US5633247A, this method involves:

  • Enol Triflate Formation :

    • The spiro-keto intermediate is converted to an enol triflate using triflic anhydride and a hindered amine base (e.g., 2,6-lutidine).
    • Example: 7-Methoxy-spiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one triflate is isolated in 89% yield.
  • Suzuki-Miyaura Coupling :

    • The triflate reacts with arylboronic acids (e.g., 4-methylphenylboronic acid) under Pd(PPh₃)₄ catalysis, achieving C–C bond formation at the 4-position.
    • Yields range from 65% to 82%, depending on the boronic acid’s electronic properties.

Mechanistic Insight :
The reaction proceeds via oxidative addition of the triflate to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. Steric hindrance at the ortho position of the boronic acid reduces yields by 15–20%.

Solid-Phase Parallel Synthesis for Library Generation

Solid-phase methods, highlighted in PMC6017056, streamline the production of spirobenzopyran derivatives. This approach uses resin-bound intermediates to facilitate purification and scalability.

Protocol Overview:

  • Resin Functionalization :
    • Wang resin is loaded with a tert-butyl-protected piperidine carboxylate via standard Fmoc chemistry.
  • Spirocyclization :
    • A 2H-chromene precursor undergoes BF₃·OEt₂-catalyzed cyclization on the resin, forming the spiro core in 70–85% yield.
  • Ester Hydrolysis :
    • Treatment with LiOH in THF/H₂O (1:1) cleaves the tert-butyl group, yielding the free carboxylic acid.

Advantages :

  • Reduces purification steps (average purity >90% by HPLC).
  • Enables rapid synthesis of analogs (e.g., 4-aryl, 6-nitro variants) for SAR studies.

tert-Butyl Ester Protection-Deprotection Strategies

The tert-butyl group is critical for protecting the carboxylic acid during synthesis. Patent WO2016201225A1 and ChemicalBook data outline optimized protocols:

  • Protection :

    • The spirocyclic amine reacts with di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane/water (1:1) using NaHCO₃ as a base.
    • Yields exceed 90% after 12 hours at room temperature.
  • Deprotection :

    • TFA in dichloromethane (1:10 v/v) removes the Boc group quantitatively within 2 hours.

Table 2: tert-Butyl Protection/Deprotection Conditions

Step Reagents Solvent Time (h) Yield (%)
Protection Boc₂O, NaHCO₃ Dioxane/H₂O 12 92
Deprotection TFA CH₂Cl₂ 2 98

Stereochemical Control via Chiral Resolution

For enantiomerically pure products, asymmetric synthesis methods are employed. A study in PMC6268589 describes:

  • Chiral Auxiliary Approach :
    • (R)-BINOL-derived catalysts induce enantioselective cyclization during the spiro ring formation (ee >95%).
  • Enzymatic Resolution :
    • Lipase-mediated hydrolysis of racemic esters separates enantiomers with 80–90% efficiency.

Critical Parameter :

  • Reaction temperature must be maintained below −70°C to prevent racemization during Grignard additions.

Chemical Reactions Analysis

Types of Reactions

1’-(tert-Butoxycarbonyl)spiro[chromene-2,4’-piperidine]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The chromene ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring in the chromene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents.

Antifungal Activity

Research indicates that derivatives of spiro compounds exhibit antifungal properties. For instance, studies have demonstrated that certain spiro compounds can inhibit the growth of fungi such as Aspergillus flavus, which is known for aflatoxin production. These compounds may down-regulate genes involved in aflatoxin biosynthesis, making them potential candidates for antifungal treatments .

Anticancer Properties

Spiro compounds have been investigated for their anticancer activities. The unique structure allows for interactions with biological targets that can lead to apoptosis in cancer cells. Preliminary studies suggest that spiro[2H-1-benzopyran-2,4'-piperidine] derivatives may induce cell cycle arrest and apoptosis in various cancer cell lines .

Organic Synthesis Applications

In organic synthesis, spiro compounds are valuable intermediates due to their ability to undergo various chemical transformations.

Synthesis of Complex Molecules

The compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for modifications that can lead to diverse chemical entities. For example, it can be used in the synthesis of biologically active heterocycles .

Material Science Applications

The unique properties of spiro compounds also make them suitable for applications in material science.

Photochromic Materials

Research has explored the use of spiro compounds in developing photochromic materials. These materials change color upon exposure to light and have applications in smart windows and optical devices. The incorporation of spiro[2H-1-benzopyran-2,4'-piperidine] into polymer matrices has shown potential for enhancing the photoresponsive properties of materials .

Case Studies

To illustrate the applications further, several case studies highlight the effectiveness and versatility of spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid derivatives:

Study Application Findings
Study 1Antifungal ActivityDemonstrated inhibition of Aspergillus flavus growth at concentrations as low as 1 µg/mL .
Study 2Anticancer ResearchInduced apoptosis in breast cancer cell lines with IC50 values indicating significant potency .
Study 3Material ScienceDeveloped a photochromic polymer using spiro derivatives that exhibited rapid color change upon UV exposure .

Mechanism of Action

The mechanism of action of 1’-(tert-Butoxycarbonyl)spiro[chromene-2,4’-piperidine]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chromene moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The piperidine ring may also contribute to the compound’s bioactivity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Spiro-Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity
Target Compound (hypothetical) C20H25NO6 375.42 1'-tert-butyl ester, 4-carboxy Potential CNS modulation
Spiro[2H-1-benzopyran-2,4'-piperidine]-1'-carboxylic acid, 6-chloro-... ester C18H22ClNO4 351.82 6-Cl, 4-oxo Lab use (no explicit activity)
1,2-Dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]-1'-carboxylic acid ester C17H20N2O3 300.35 Indole core, 2-oxo Not reported
Spiro[2H-1-benzopyran-2,4'-piperidine]-1'-carboxylic acid, tert-butyl ester C18H23NO3 301.38 Unsubstituted benzopyran Intermediate in drug synthesis

Key Observations :

  • Chlorine Substitution : The 6-chloro derivative (CAS 1011482-37-3) exhibits a higher molecular weight (351.82 vs. 301.38) due to the electronegative Cl atom, which may enhance electrophilic reactivity but reduce solubility .
  • Indole vs.
  • tert-Butyl Ester : Common across analogues, this group improves metabolic stability by resisting esterase hydrolysis, critical for CNS drug candidates .

Pharmacological and Physicochemical Properties

Table 2: Spectroscopic and Physical Properties

Compound Name IR Peaks (cm⁻¹) NMR Features Storage Conditions
Target Compound (hypothetical) ~1730 (ester C=O), ~1650 (C=C) Piperidine protons at δ 1.2–3.5 ppm 2–8°C
6-Chloro derivative (CAS 1011482-37-3) 1332 (C–N), 1213 (C–O) Aromatic protons at δ 7.0–8.0 ppm Not specified
tert-Butyl ester (CAS 1207163-67-4) ~1700 (ester C=O) tert-butyl singlet at δ 1.4 ppm 2–8°C

Notes:

  • The tert-butyl group’s NMR signature (δ 1.4 ppm) is a consistent marker across analogues .
  • Chloro substituents introduce deshielding effects, shifting aromatic proton signals upfield .

Biological Activity

Spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester is a complex organic compound classified as a spiro compound. Spiro compounds are characterized by their unique structure where two rings share a single atom. This specific compound features a benzopyran and piperidine moiety linked through a spiro connection, along with a dicarboxylic acid ester functionality, which enhances its chemical reactivity and potential biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO5C_{19}H_{23}NO_5 with a molecular weight of 345.39 g/mol. The compound exhibits pale-yellow to yellow-brown solid characteristics and has a purity of around 95% in commercial preparations.

Biological Activity Overview

Research indicates that spiro compounds exhibit diverse biological activities, particularly in the fields of oncology and antimicrobial research. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Studies have shown that spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid derivatives demonstrate significant antiproliferative effects against various cancer cell lines. For example:

  • Colon Carcinoma : In vitro studies revealed that certain derivatives inhibit cell proliferation in human colon carcinoma cells.
  • Prostate Carcinoma : Similar effects were observed in prostate carcinoma cell lines, suggesting potential therapeutic applications in cancer treatment.

Antimicrobial Activity

Preliminary evaluations indicate that spiro compounds can possess antimicrobial properties. Research has focused on their efficacy against various pathogens:

  • Bacterial Inhibition : Compounds similar to spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid have been tested for antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
  • Antifungal Effects : Some derivatives have shown promising antifungal activity against Aspergillus flavus, with notable inhibition at low concentrations.

The mechanism by which spiro compounds exert their biological effects often involves interaction with cellular targets:

  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : The presence of functional groups like dicarboxylic acids can enhance binding affinity to target enzymes involved in metabolic pathways.

Case Studies

Several case studies highlight the biological efficacy of spiro compounds:

StudyFindings
Study on Anticancer ActivityDemonstrated significant inhibition of cell growth in colon and prostate cancer cell lines.
Antimicrobial EvaluationShowed effective inhibition against E. coli and S. aureus; antifungal activity against A. flavus at concentrations as low as 1μg/mL1\mu g/mL.

Q & A

Q. What are the recommended synthetic routes for Spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid derivatives?

Synthesis typically involves multi-step reactions, including cycloaddition, acylation, and spiro-ring formation. For example, acylation of spiro-piperidine intermediates with activated esters under anhydrous conditions (e.g., using dichloromethane as a solvent and triethylamine as a base) yields target compounds. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography with ethyl acetate/hexane gradients . Key intermediates like 1-benzyl-4-piperidone are commercially accessible, enabling scalable synthesis .

Q. How should this compound be stored to ensure stability?

The compound is sensitive to hydrolysis and oxidation. Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Avoid exposure to light, as the benzopyran moiety may undergo photoisomerization .

Q. What spectroscopic techniques are critical for structural confirmation?

  • IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms spiro-junction geometry and substituent regiochemistry. For example, diastereotopic protons near the piperidine ring show distinct splitting patterns .
  • HRMS : Validates molecular formula (e.g., C₁₈H₂₃NO₃ requires exact mass 301.38012) .

Advanced Research Questions

Q. How can reaction yields be optimized during acylation of spiro-piperidine intermediates?

Optimization strategies include:

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent control : Anhydrous dichloromethane minimizes side reactions like ester hydrolysis.
  • Temperature modulation : Reactions at 0–5°C reduce thermal degradation of sensitive intermediates.
    Reported yields exceed 85% under optimized conditions .

Q. What strategies address low purity in spiro compound synthesis?

  • Chromatographic purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) resolves polar impurities .
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>95% by HPLC) .
  • In-line monitoring : LC-MS tracks reaction intermediates in real time to abort failed syntheses early .

Q. How can biological activity (e.g., anticancer potential) be evaluated for this compound?

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to reference drugs like doxorubicin .
  • Mechanistic studies : Assess inhibition of specific targets (e.g., topoisomerase II) via enzyme-linked immunosorbent assays (ELISA) .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., tert-butyl ester) to correlate electronic effects with activity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for spiro-piperidine derivatives?

Conflicting yields often arise from:

  • Purification methods : Column chromatography vs. recrystallization may recover different product ratios .
  • Substituent effects : Bulky groups (e.g., tert-butyl) hinder crystallization, reducing isolated yields despite high conversion .
  • Analytical thresholds : Purity cutoffs (e.g., 95% vs. 98%) affect reported yields .

Q. Why do some studies report instability despite proper storage conditions?

Degradation pathways vary:

  • Hydrolysis : The ester group may hydrolyze to carboxylic acid under trace moisture, even at 2–8°C .
  • Photoisomerization : Benzopyran derivatives can undergo ring-opening under UV light, altering bioactivity .
    Validate stability via periodic HPLC analysis and store aliquots in amber vials .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Spiro-Piperidine Derivatives

ParameterOptimal ConditionReference
Acylation solventAnhydrous CH₂Cl₂
Reaction temperature0–5°C
Purification methodEthyl acetate/hexane gradient
Purity threshold≥95% (HPLC)

Q. Table 2. Stability Assessment Under Different Storage Conditions

ConditionDegradation Rate (%/month)Observation
2–8°C (argon, dark)<1%Stable
25°C (air, light)15%Rapid hydrolysis
-20°C (vacuum-sealed)0.5%Minimal change

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